molecular formula C8H8BNO2 B151360 3-Cyanomethylphenylboronic acid CAS No. 220616-39-7

3-Cyanomethylphenylboronic acid

Cat. No. B151360
M. Wt: 160.97 g/mol
InChI Key: JFMYJQMAPRBDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyanomethylphenylboronic acid is a multifunctional compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their reactions, which can provide insights into the chemistry of 3-cyanomethylphenylboronic acid. For instance, arylboronic acids are mentioned as reactants in the synthesis of pyrrolopyridine derivatives and indanol derivatives, indicating their utility in constructing complex organic molecules .

Synthesis Analysis

The synthesis of related compounds involves the use of arylboronic acids in cascade cyclization reactions and annulation reactions. In the Mn(III)-mediated cascade cyclization, arylboronic acids react with 3-isocyano-[1,1'-biphenyl]-2-carbonitrile to form pyrrolopyridine derivatives . Similarly, Rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes have been developed to afford substituted indenones or indanones . These methods could potentially be adapted for the synthesis of 3-cyanomethylphenylboronic acid derivatives.

Molecular Structure Analysis

Vibrational spectroscopic studies of 3-hydroxyphenylboronic acid provide insights into the molecular structure of boronic acid derivatives. The study reveals that the compound has multiple conformers and the most stable conformer is identified as the cis–trans (ctt) form . This information is relevant as it suggests that 3-cyanomethylphenylboronic acid may also exhibit conformational isomerism.

Chemical Reactions Analysis

The chemical reactivity of arylboronic acids is highlighted in several papers. For example, 2-formylphenylboronic acid undergoes annulation with 1,3-dienes in the presence of a hydroxoiridium catalyst to yield indanol derivatives . Additionally, 3-cyanochromones react with primary aromatic amines to form 2-amino-3-(aryliminomethyl)chromones . These reactions demonstrate the versatility of boronic acids and their derivatives in organic synthesis, which could be relevant to the reactivity of 3-cyanomethylphenylboronic acid.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-cyanomethylphenylboronic acid are not directly discussed, the properties of similar compounds can provide some context. For instance, the synthesis and properties of a dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate were studied, including its electronic properties and thermal behavior . These findings suggest that 3-cyanomethylphenylboronic acid may also have interesting electronic and thermal properties worthy of investigation.

Scientific Research Applications

Organic Synthesis and Catalysis

3-Cyanomethylphenylboronic acid derivatives serve as key intermediates in organic synthesis, facilitating the construction of complex molecular architectures. For instance, the Rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes offer a method to produce substituted indenones or indanones, indicating the potential of cyanophenylboronic acid derivatives in synthesizing cyclic skeletons through intramolecular nucleophilic addition (Miura & Murakami, 2005). Similarly, Iridium-catalyzed annulation of 1,3-dienes with ortho-carbonylated phenylboronic acids has been demonstrated to produce indanol derivatives with high regio- and stereoselectivity (Nishimura, Yasuhara, & Hayashi, 2007).

Materials Science and Nanotechnology

In the realm of materials science, 3-Cyanomethylphenylboronic acid derivatives are instrumental in developing nanomaterials for various applications. For example, functionalized ortho-nitrophenylboronic acids bearing cyano groups have been synthesized for potential use in materials applications, showcasing the adaptability of cyanophenylboronic acid derivatives in material synthesis (Collibee & Yu, 2005). Additionally, the development of magnetically recoverable and reusable palladium nanocatalysts for Suzuki cross-coupling reactions highlights the role of cyano groups in catalysis and material recovery (Khakiani, Pourshamsian, & Veisi, 2015).

Biomedical Engineering and Drug Delivery

Phenylboronic acid-decorated nanoparticles, including derivatives of 3-Cyanomethylphenylboronic acid, have been explored for tumor-targeted drug delivery. These nanoparticles demonstrate enhanced tumor targeting and penetration, significantly improving tumor accumulation and antitumor effects (Wang, Wei, Cheng, Wang, & Tang, 2016). This illustrates the potential of cyanophenylboronic acid derivatives in developing advanced drug delivery systems aimed at improving therapeutic outcomes.

Analytical Chemistry and Proteomics

The functionalization of materials with phenylboronic acid derivatives, including 3-Cyanomethylphenylboronic acid, facilitates the selective capture of glycoproteins from protein mixtures. This application is crucial for proteomics research, where specific recognition and efficient extraction of glycoproteins are essential for understanding protein functions and interactions (Yeap, Tan, & Loh, 2008).

Safety And Hazards

3-Cyanomethylphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It is toxic if swallowed (H301), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

[3-(cyanomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,11-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMYJQMAPRBDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CC#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378392
Record name 3-Cyanomethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanomethylphenylboronic acid

CAS RN

220616-39-7
Record name 3-Cyanomethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.